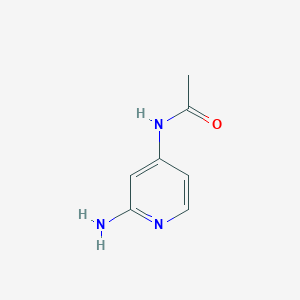

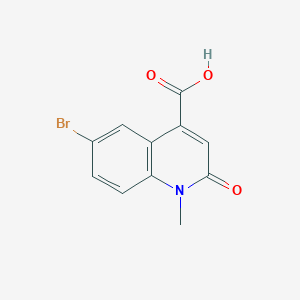

N-(2-aminopyridin-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-aminopyridin-4-yl)acetamide” is an organic compound . It is also known as "2-ACETAMINO-4-AMINOPYRIDINE" .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been the subject of various studies . For instance, one study investigated the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . Another study focused on the synthesis of novel 2-amino-N-pyrimidin-4-yl acetamides as hA2A receptor antagonists .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques . The InChI code for this compound is "1S/C7H9N3O/c1-5 (11)10-7-4-6 (8)2-3-9-7/h2-4H,1H3, (H3,8,9,10,11)" .

Chemical Reactions Analysis

“this compound” has been studied for its chemical reactions. For example, one study identified it as a potent hA2A receptor antagonist with excellent aqueous solubility .

Applications De Recherche Scientifique

Molecular Structure and Bioactivity

- N-(5-Aminopyridin-2-yl)acetamide (APA), a similar molecule to N-(2-aminopyridin-4-yl)acetamide, has been studied for its structural and bioactive properties. Using density functional theory, researchers have explored its molecular structure, vibrational frequencies, and electronic properties. Molecular docking analysis indicated potential antidiabetic properties, suggesting APA could inhibit diabetic nephropathy (Asath et al., 2016).

Chemical Synthesis and Rearrangement

- The synthesis of pyridin-4-yl α-substituted acetamide products, which include this compound, has been achieved through reactions involving 3-halo-4-aminopyridines, acyl chlorides, and triethylamine. This process involves a rearrangement reaction with a presumed N-acylated intermediate and nucleophilic aromatic substitution (Getlik et al., 2013).

Corrosion Inhibition

- Derivatives of N-(pyridin-2-yl)acetamide, including those with aminopyridine structures, have been synthesized and tested as corrosion inhibitors. These compounds demonstrated significant inhibition efficiencies in both acidic and mineral oil media, highlighting their potential in industrial applications (Yıldırım & Cetin, 2008).

Antiallergic Properties

- N-(Pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to this compound, have been synthesized and evaluated as antiallergic agents. One such compound demonstrated significant potency in inhibiting histamine release and interleukin production, indicating its potential as an antiallergic therapeutic (Menciu et al., 1999).

Antimicrobial Activity

- The synthesis of novel sulphonamide derivatives, including those with aminopyridine structures, has shown promising antimicrobial activities. These findings suggest the potential of this compound derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).

Synthesis of Heterocyclic Derivatives

- Various reactions involving N-(pyridin-2-yl)acetamide derivatives have been explored for synthesizing novel heterocyclic compounds. These include reactions with aromatic aldehydes and thionyl chloride, leading to the formation of diverse structures with potential pharmaceutical applications (Mobinikhaledi et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-aminopyridin-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNRGWGUXUGTOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)

![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)